molecular formula C14H14N4OS B3299351 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea CAS No. 899753-73-2

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea

Cat. No.: B3299351
CAS No.: 899753-73-2
M. Wt: 286.35 g/mol
InChI Key: DQKNYPXCHWHTCS-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound designed for exploratory biochemical research, incorporating two pharmacologically significant scaffolds: the indole and the thiazole rings. The indole moiety is a privileged structure in drug discovery and is frequently investigated in the context of anticancer agents. Indole derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, such as HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma), often through mechanisms involving the inhibition of tubulin polymerization . Furthermore, the indole core is a key structural feature in compounds studied for their tyrosine kinase inhibitory activity, which is a critical target in oncology and cell signaling pathways . The 4-methylthiazolyl component of this molecule is another versatile heterocycle extensively utilized in the development of therapeutically active compounds. Thiazole-containing molecules have shown promising results as inhibitors of key biological targets, including the epidermal growth factor receptor tyrosine kinase (EGFR TK), and are present in several clinically used kinase inhibitors . The specific molecular architecture of this urea-linked hybrid compound makes it a compelling candidate for research focused on novel small-molecule inhibitors. Its primary research value lies in its potential application in oncology, particularly for investigating structure-activity relationships against specific cancer cell lines and enzymatic targets. Researchers may employ this compound in studies aimed at understanding its mechanism of action, which could involve the disruption of microtubule dynamics akin to colchicine-binding site inhibitors or the modulation of kinase signaling pathways .

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-20-14(15-9)17-13(19)16-11-7-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNYPXCHWHTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-methylthiazol-2-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base such as sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

1-(1-Adamantyl)-3-(4-methylthiazol-2-yl)urea (Compound 33) and 1-(2-Adamantyl)-3-(4-methylthiazol-2-yl)urea (Compound 48)

  • Structure : Both compounds share the 4-methylthiazol-2-ylurea core but replace the indole group with adamantyl substituents (1- or 2-adamantyl) .
  • Synthesis : Synthesized via Method A (for Compound 33) with a 53.2% yield, while Compound 48 was obtained in a lower yield (9.6%) .
  • Physical Properties :
    • Melting Point: 223–224°C (Compound 33) vs. 229–231°C (Compound 48) .
    • NMR Data: Both show distinct peaks for adamantyl protons (δ 1.64–2.17 ppm) and thiazole protons (δ 6.35–6.17 ppm) .

Comparison to Target Compound

The adamantyl-thiazole ureas lack the indole moiety, which in other studies (e.g., bis-indole alkaloids like topsentin) has been associated with anticancer activity . The target compound’s indole-thiazole hybrid may offer dual mechanisms of action, though this remains speculative without direct data.

Indole-Containing Urea Derivatives

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (Compound 9a)

  • Structure : Features a pyrazole ring instead of thiazole, with an ethyl-urea linker .
  • Spectroscopy : IR and NMR data confirm urea C=O stretches (~1640 cm⁻¹) and NH resonances (~5.5 ppm) .
  • Bioactivity: Not explicitly reported, but pyrazole-urea hybrids are known for anti-inflammatory and kinase-inhibitory properties .

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

  • Structure : A bis-indole pyrrole derivative with a urea-like Boc-protected amine .
  • Bioactivity: Tested by the NCI against 60 cancer cell lines; showed moderate activity against HOP-92 (non-small lung cancer) and SNB-75 (CNS cancer) .

Comparison to Target Compound

The target compound’s simpler urea linker (vs. a pyrrole-carboxylate system) may improve metabolic stability. Its 4-methylthiazole group could enhance solubility compared to bulkier pyrazole or adamantyl groups .

Ureidopyrazole Derivatives

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas

  • Structure : Pyrazole-based ureas with hydroxymethyl substituents .
  • Synthesis: Prepared via Curtius reaction or cyclization of pyrazolooxazinones, yielding diverse analogs .
  • Bioactivity : Demonstrated antitumor, anti-inflammatory, and kinase-inhibitory properties .

Comparison to Target Compound

Research Implications and Gaps

  • Bioactivity : Indole-thiazole hybrids are underexplored; synergistic effects between the two moieties warrant investigation.
  • Optimization : Adamantyl-thiazole ureas’ low yields (e.g., 9.6% for Compound 48) highlight challenges in sterically hindered urea synthesis, which may also affect the target compound .

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is a synthetic compound featuring an indole and a thiazole moiety linked by a urea group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Indole Ring : Contributes to the compound's ability to interact with various biological targets.
  • Thiazole Ring : Known for its role in enhancing biological activity through electron donation and structural stability.
  • Urea Linkage : Facilitates hydrogen bonding interactions critical for biological activity.

The chemical formula is C13H12N4OSC_{13}H_{12}N_4OS with a molecular weight of approximately 256.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole and thiazole rings can engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including:

  • HT29 (Colorectal Cancer) : IC50 values indicating effective growth inhibition.
  • A431 (Skin Cancer) : Similar efficacy noted in cytotoxicity assays.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µg/mL)Reference
Compound AHT291.61 ± 1.92
Compound BA4311.98 ± 1.22
This compoundVariousTBD

Antimicrobial Activity

Thiazole-containing compounds have been noted for their antimicrobial properties. The structure of this compound suggests potential effectiveness against bacterial strains, possibly through dual-target inhibition mechanisms.

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound CS. aureus0.012 µg/mL
Compound DE. coliTBD
This compoundTBDTBD

Case Studies

Several studies have explored the biological implications of compounds with similar structures:

Study 1: Antitumor Efficacy

A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, with detailed structure–activity relationship (SAR) analyses revealing that methyl substitutions enhanced activity.

Study 2: Enzyme Targeting

Research focused on enzyme inhibition showed that certain thiazoles could selectively inhibit bacterial topoisomerases without affecting human enzymes, suggesting a therapeutic window for antibiotic development.

Q & A

Q. What are the recommended synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of indole and thiazole intermediates. A common approach includes:

  • Step 1 : Alkylation or functionalization of the indole moiety (e.g., introducing the 1-methyl group via methyl iodide under basic conditions).
  • Step 2 : Coupling the modified indole with a 4-methylthiazole derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the urea linkage.
  • Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol or DCM.
    Optimal conditions include controlled temperatures (0–25°C), anhydrous solvents (DMF or THF), and catalysts such as triethylamine to neutralize acids generated during urea formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the indole-thiazole-urea connectivity. For example, the urea NH proton appears as a broad singlet near δ 9–10 ppm, while aromatic protons in the indole and thiazole rings resonate between δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 314.37) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the urea group .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What are the common chemical reactions this urea derivative undergoes, and how do reaction conditions influence product distribution?

  • Hydrolysis : Under acidic/basic conditions, the urea bond may cleave to yield amines. For example, HCl/heat generates 1-methylindole-3-amine and 4-methylthiazole-2-amine .
  • Substitution Reactions : Electrophilic aromatic substitution on the indole ring (e.g., bromination at the 5-position) requires Lewis acids like FeBr3_3 .
  • Oxidation/Reduction : The thiazole sulfur can oxidize to sulfoxides using H2 _2O2_2, while indole rings resist reduction unless using strong agents like LiAlH4_4 .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets and binding affinity of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonds between the urea group and active-site residues .
  • Quantum Chemical Calculations : Predict reaction pathways for derivative synthesis (e.g., Fukui indices identify nucleophilic/electrophilic sites on the indole and thiazole rings) .
  • MD Simulations : Assess conformational stability of the urea linkage in aqueous environments, which influences bioavailability .

Q. What strategies are employed to resolve contradictions in reported bioactivity data across different studies?

  • Meta-Analysis : Compare IC50_{50} values against shared targets (e.g., EGFR inhibition) while normalizing assay conditions (pH, cell lines) .
  • Structural Validation : Re-evaluate compound purity via X-ray crystallography (e.g., intramolecular H-bonding in the urea group may reduce solubility, affecting bioactivity measurements) .
  • Dose-Response Curves : Identify non-linear effects caused by aggregation or off-target binding at high concentrations .

Q. How does the compound's conformation, influenced by intramolecular hydrogen bonding, affect its reactivity and interactions?

The urea group forms a planar six-membered ring via N-H···O hydrogen bonding, stabilizing the trans-amide conformation. This rigidity:

  • Enhances Binding Specificity : Preorganizes the molecule for interactions with flat enzyme active sites (e.g., ATP-binding pockets) .
  • Limits Solubility : The planar structure reduces water compatibility, necessitating formulation with co-solvents like PEG-400 for in vivo studies .

Q. What structural modifications have been explored to enhance selectivity and reduce off-target effects in therapeutic applications?

  • Indole Modifications : Introducing electron-withdrawing groups (e.g., -Cl at the 5-position) increases metabolic stability .
  • Thiazole Substitutions : Replacing 4-methyl with trifluoromethyl improves hydrophobic interactions in kinase pockets .
  • Urea Isosteres : Replacing urea with thiourea or cyanoguanidine alters hydrogen-bonding patterns and reduces renal toxicity .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetics and toxicity profile?

  • In Vitro : HepG2 cells for CYP450 metabolism studies; hERG assay for cardiotoxicity screening .
  • In Vivo : Rodent models assess oral bioavailability and tissue distribution. For example, plasma half-life (t1/2_{1/2}) can be extended via PEGylation .

Q. How can cross-disciplinary approaches expand the compound's research applications?

  • Materials Science : Embedding the compound in metal-organic frameworks (MOFs) enhances thermal stability for catalytic applications .
  • Chemical Engineering : Continuous-flow reactors optimize large-scale synthesis while minimizing by-products .
  • Biophysics : Surface plasmon resonance (SPR) quantifies real-time binding kinetics to immobilized protein targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
Reactant of Route 2
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1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea

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